molecular formula C11H22N2 B3043512 4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine CAS No. 881041-62-9

4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine

Cat. No. B3043512
CAS RN: 881041-62-9
M. Wt: 182.31 g/mol
InChI Key: BSCDPMBBVBXWJY-UHFFFAOYSA-N
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Description

“4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine” is a chemical compound with the molecular formula C11H22N2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom, and pyrrolidine, a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of “4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine” and its derivatives can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of “4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine” is characterized by a piperidine ring and a pyrrolidine ring. The piperidine ring contributes to the stereochemistry of the molecule, and the pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the pyrrolidine ring also provides increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine” include a molecular weight of 255.23 . It is a powder at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases. Key features include efficient exploration of pharmacophore space due to sp³ hybridization, stereogenicity of carbons, and increased three-dimensional coverage. Researchers have explored derivatives of 4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine in drug discovery, optimizing their structure for specific targets .

Selective Androgen Receptor Modulators (SARMs)

Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs by modifying the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives. These compounds selectively interact with androgen receptors, potentially impacting muscle growth, bone density, and other physiological processes .

Dual Inhibitors for Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1)

Zhang et al. designed a series of 2-amino-4-(1-piperidine) pyridine derivatives, including those based on the pyrrolidine scaffold. These compounds act as dual inhibitors for ALK and ROS1, which play crucial roles in cancer progression. The pyrrolidine moiety contributes to their binding affinity and selectivity .

Organocatalysis and Asymmetric Synthesis

Pyrrolidine derivatives have been employed as organocatalysts in asymmetric reactions. Their chiral nature allows for enantioselective transformations, making them valuable tools in synthetic chemistry. Researchers have explored the use of 4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine-based catalysts in various transformations .

Functional Materials and Supramolecular Chemistry

The pyrrolidine ring can be incorporated into functional materials due to its unique properties. Researchers have explored its use in supramolecular assemblies, host-guest chemistry, and molecular recognition. The presence of the pyrrolidine motif enhances the stability and binding interactions of these materials .

Biological Activity and Pharmacokinetics

Understanding the structure-activity relationship (SAR) of pyrrolidine derivatives is crucial. Stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates. Researchers investigate how different modifications affect binding to enantioselective proteins and pharmacokinetic properties .

Future Directions

The pyrrolidine ring, a key component of “4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine”, is a versatile scaffold for novel biologically active compounds . Therefore, it can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-methyl-1-(pyrrolidin-2-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10-4-7-13(8-5-10)9-11-3-2-6-12-11/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCDPMBBVBXWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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